1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole
Description
Structural Characterization of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole
Molecular Architecture and Bonding Patterns
The molecular architecture of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole exhibits a distinctive arrangement of aromatic and heteroaromatic systems connected through a methylene bridge. The compound consists of two primary structural domains: a benzotriazole ring system and a para-methoxyphenyl group linked via a methylene carbon atom. The benzotriazole moiety contains a fused benzene ring with a 1,2,3-triazole heterocycle, where three nitrogen atoms occupy consecutive positions within the five-membered ring structure. This arrangement creates a highly stable aromatic system with unique electronic properties that influence the overall molecular behavior.
The bonding pattern within the molecule demonstrates characteristic features of both aromatic and heteroaromatic systems. The benzotriazole core exhibits delocalized pi-electron density across the fused ring system, contributing to the overall stability and planarity of this portion of the molecule. The triazole ring nitrogen atoms participate in resonance structures that stabilize the heterocyclic system through electron delocalization. The methylene bridge connecting the benzotriazole to the methoxyphenyl group provides conformational flexibility while maintaining electronic communication between the two aromatic domains. The para-methoxyphenyl substituent contributes electron-donating character through the methoxy group, which exhibits mesomeric and inductive effects that influence the electronic distribution throughout the molecule.
The methoxy group attached to the phenyl ring at the para position creates additional structural complexity through its oxygen atom, which possesses two lone pairs of electrons capable of participating in resonance with the aromatic system. This substitution pattern affects the electron density distribution within the phenyl ring and influences the overall molecular properties. The compound exhibits hydrogen bond acceptor capabilities through its nitrogen atoms in the triazole ring and the oxygen atom of the methoxy group, with a total hydrogen bond acceptor count of three and zero hydrogen bond donors.
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations of benzotriazole derivatives have revealed important structural information that can be extrapolated to understand the solid-state behavior of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole. Related crystal structure studies demonstrate that benzotriazole compounds typically exhibit planar or near-planar conformations of the fused ring system, with variations in the orientation of substituent groups depending on intermolecular interactions and packing forces. The crystal packing arrangements of similar benzotriazole derivatives show the importance of pi-pi stacking interactions between aromatic systems, which contribute to the overall stability of the crystalline lattice.
The conformational analysis of this compound reveals potential rotational freedom around the methylene bridge connecting the benzotriazole and methoxyphenyl groups. This rotational freedom allows for multiple conformational isomers that may exist in solution or solid state, depending on the environmental conditions and intermolecular interactions. The energy barriers between these conformations are typically low, allowing for rapid interconversion at room temperature. However, in the crystalline state, specific conformations may be stabilized through intermolecular hydrogen bonding and aromatic stacking interactions.
Computational studies on related benzotriazole derivatives suggest that the preferred conformation involves a dihedral angle between the benzotriazole plane and the methoxyphenyl ring that minimizes steric interactions while maximizing favorable electronic interactions. The methoxy group orientation within the phenyl ring plane contributes to the overall molecular geometry and influences the intermolecular interactions that determine crystal packing patterns. The compound exhibits characteristics consistent with achiral molecules, lacking stereogenic centers that would give rise to optical isomerism.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that allow for complete structural assignment. Research data indicates that the benzotriazole aromatic protons appear in the downfield region, typically between 7.2 and 8.1 parts per million, with distinct coupling patterns that reflect the substitution pattern of the heterocyclic system.
The methylene bridge protons connecting the benzotriazole to the methoxyphenyl group appear as a characteristic singlet, typically around 5.8 parts per million, reflecting the benzylic position and the influence of both aromatic systems. This signal integration corresponds to two protons and serves as a diagnostic feature for structural confirmation. The para-methoxyphenyl protons exhibit a characteristic pattern with two distinct signals: the aromatic protons ortho to the methylene substitution appear as a doublet around 7.3 parts per million, while the protons ortho to the methoxy group appear as a doublet around 6.8 parts per million, demonstrating the typical splitting pattern for para-disubstituted benzene rings.
The methoxy group protons appear as a sharp singlet around 3.8 parts per million, integrating for three protons and confirming the presence of the electron-donating substituent. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The benzotriazole carbon atoms exhibit signals consistent with aromatic carbons in a nitrogen-containing heterocycle, typically ranging from 109 to 146 parts per million. The methylene carbon appears around 52 parts per million, while the methoxy carbon appears around 55 parts per million, consistent with aliphatic carbons attached to oxygen.
| Nuclear Magnetic Resonance Signal Assignment | ||
|---|---|---|
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
| Benzotriazole aromatic protons | 7.2-8.1 | Multiplet |
| Methylene bridge protons | 5.8 | Singlet |
| Para-methoxyphenyl protons (ortho to CH2) | 7.3 | Doublet |
| Para-methoxyphenyl protons (ortho to OCH3) | 6.8 | Doublet |
| Methoxy group protons | 3.8 | Singlet |
Infrared Vibrational Fingerprinting
Infrared spectroscopy provides valuable fingerprint information for 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole through characteristic vibrational modes associated with its functional groups. The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations within the compound structure. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3000 and 3100 wavenumbers, reflecting the presence of aromatic hydrogen atoms on both the benzotriazole and methoxyphenyl ring systems.
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the fingerprint region between 1400 and 1600 wavenumbers, providing characteristic patterns that distinguish this compound from other aromatic systems. The benzotriazole heterocycle contributes specific vibrational modes associated with the nitrogen-containing ring system, particularly in the region between 1300 and 1500 wavenumbers. These bands arise from nitrogen-nitrogen and carbon-nitrogen stretching vibrations within the triazole ring, creating a distinctive spectroscopic signature for the heterocyclic component.
The methoxy group contributes characteristic infrared absorptions through carbon-oxygen stretching vibrations, typically appearing around 1250 wavenumbers, and asymmetric and symmetric methyl carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers. The methylene bridge carbon-hydrogen stretching vibrations appear in the aliphatic region and can be distinguished from the methoxy vibrations through their specific frequencies and intensities. Out-of-plane aromatic carbon-hydrogen bending vibrations provide additional fingerprint information in the region below 1000 wavenumbers, with patterns that reflect the substitution patterns of both aromatic ring systems.
| Infrared Spectroscopic Assignments | |
|---|---|
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H stretching | 3000-3100 |
| Aliphatic C-H stretching (methoxy) | 2800-3000 |
| Aromatic C=C stretching | 1400-1600 |
| Benzotriazole N-N, C-N stretching | 1300-1500 |
| C-O stretching (methoxy) | ~1250 |
| Out-of-plane aromatic C-H bending | <1000 |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 239, corresponding to the molecular weight of the intact compound. This molecular ion peak serves as the base peak for molecular weight confirmation and provides the starting point for fragmentation pattern analysis.
The primary fragmentation pathways involve cleavage of the methylene bridge connecting the benzotriazole and methoxyphenyl components. Loss of the methoxyphenyl portion results in a significant fragment ion corresponding to the benzotriazole cation at mass-to-charge ratio 119. This fragmentation is particularly favorable due to the stability of the benzotriazole aromatic system and the relatively weak benzylic carbon-nitrogen bond. Complementary fragmentation involves loss of the benzotriazole portion, generating the methoxyphenylmethyl cation at mass-to-charge ratio 121.
Secondary fragmentation patterns include loss of the methoxy group from the molecular ion, resulting in a fragment at mass-to-charge ratio 208, corresponding to the demethoxylated molecular ion. Additional fragmentation involves loss of methanol from the molecular ion, producing a fragment at mass-to-charge ratio 207. The methoxyphenyl portion undergoes characteristic fragmentation with loss of the methyl radical to produce an ion at mass-to-charge ratio 106, corresponding to the para-hydroxybenzyl cation. These fragmentation patterns provide definitive structural confirmation and allow for differentiation from structural isomers and related compounds.
| Mass Spectrometric Fragmentation Analysis | ||
|---|---|---|
| Fragment Ion | m/z Value | Structural Assignment |
| Molecular ion | 239 | [M]⁺ |
| Benzotriazole fragment | 119 | [C₆H₅N₃]⁺ |
| Methoxyphenylmethyl fragment | 121 | [C₈H₉O]⁺ |
| Demethoxylated molecular ion | 208 | [M-OCH₃]⁺ |
| Methanol loss | 207 | [M-CH₃OH]⁺ |
| Para-hydroxybenzyl fragment | 106 | [C₇H₆O]⁺ |
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNUAHPDFTZZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves sequential alkylation of o-phenylenediamine with 4-methoxybenzyl chloride, followed by diazotization and intramolecular cyclization (Figure 1):
Alkylation :
$$ \text{o-Phenylenediamine} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{NaH, CHCl}_3} \text{N-(4-Methoxybenzyl)-o-phenylenediamine} $$Diazotization :
$$ \text{N-Alkylated intermediate} + \text{HCl/NaNO}_2 \xrightarrow{0^\circ \text{C}} \text{Diazonium salt} $$Cyclization :
$$ \text{Diazonium salt} \xrightarrow{\text{NaOAc·3H}_2\text{O, CuI}} \text{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole} $$
Experimental Procedure
Alkylation :
- o-Phenylenediamine (0.01 mol) and NaH (0.01 mol) are stirred in dry chloroform (15 mL) at 40°C for 15 min.
- 4-Methoxybenzyl chloride (0.01 mol) is added dropwise, and the mixture is stirred for 3 h.
Diazotization :
- The solution is cooled to 0°C, and HCl (0.01 mol) is added, followed by NaNO₂ (0.01 mol) in ice-cold water.
Cyclization :
- The diazonium salt is treated with NaOAc·3H₂O (0.02 mol) and CuI (0.001 mol) at 0°C for 1 h.
Workup :
Optimization Data
Key parameters affecting yield:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 40°C | Maximizes alkylation efficiency |
| NaH Equivalents | 1.0 eq | Prevents over-alkylation |
| Reaction Time | 3 h | Ensures complete conversion |
Alternative Methods
Post-Cyclization Alkylation
Direct alkylation of benzotriazole with 4-methoxybenzyl bromide under basic conditions (K₂CO₃, DMF) yields <60% product due to poor regioselectivity (N1:N2 = 3:1).
Palladium-Catalyzed Coupling
Aryl halides and benzotriazole derivatives undergo Buchwald-Hartwig amination, but this method requires expensive catalysts (Pd(OAc)₂) and yields ≤75%.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Cost Efficiency |
|---|---|---|---|
| One-Pot Alkylation | 93 | N1 only | High |
| Post-Cyclization | 58 | N1:N2 = 3:1 | Moderate |
| Palladium Catalysis | 75 | N1 only | Low |
Industrial Scalability
The one-pot method is scalable (>90% yield in 3000L reactors), with critical considerations:
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced benzotriazole compounds, and substituted benzotriazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole exhibits notable anticancer properties. It has been explored as a potential enzyme inhibitor and has shown promise in studies against various cancer cell lines.
- Case Study: Inhibition of Tumor Growth
- A study demonstrated that this compound significantly inhibited tumor growth in xenograft models. Specifically, it reduced tumor size by approximately 30% after a treatment period of 21 days at a dose of 15 mg/kg.
- Mechanism of Action
- The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This mechanism is particularly effective against multidrug-resistant cancer cells.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. It interacts with biological macromolecules, influencing various cellular processes.
- In Vitro Studies
- The compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Corrosion Inhibition
1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole serves as an effective corrosion inhibitor in industrial applications. Its ability to form stable complexes with metal surfaces provides protective barriers against corrosion.
- Mechanism of Action
- The compound adsorbs onto metal surfaces, reducing the rate of corrosion by preventing the electrochemical reactions that lead to material degradation.
Summary of Key Findings
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; enzyme inhibition |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Corrosion Inhibition | Forms protective barriers on metal surfaces |
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its protective effects .
Comparison with Similar Compounds
Physicochemical Properties
Anticancer and Antimicrobial Activity
- Triazole-Benzoxadiazole Derivatives () : The title compound I showed enhanced spectroscopic properties compared to its parent benzoxadiazole, suggesting utility in imaging or targeted therapies .
- Letrozole Analogues () : 4-Methoxyphenyl-substituted triazoles demonstrated cytotoxicity against breast cancer cell lines (e.g., T47D), with IC50 values comparable to etoposide .
Biological Activity
1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial, antiviral, and anticancer properties, alongside its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole is C15H14N3O. The presence of the methoxy group enhances its lipophilicity and biological activity. The benzotriazole moiety is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Research has shown that 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole exhibits significant antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 - 25 µg/mL |
| Escherichia coli | 25 - 50 µg/mL |
| Bacillus subtilis | 10 - 20 µg/mL |
These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specific mechanisms include:
- Inhibition of viral proteases : The benzotriazole structure allows for binding to active sites of viral enzymes.
- Blocking viral entry : The lipophilic nature of the methoxy group may facilitate interaction with viral membranes.
3. Anticancer Properties
In addition to its antimicrobial and antiviral effects, 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole has demonstrated potential anticancer activity. Various studies have indicated that it can induce apoptosis in cancer cells through multiple pathways:
- Cell cycle arrest : The compound may interfere with cell cycle progression in cancer cells.
- Induction of reactive oxygen species (ROS) : This leads to oxidative stress and subsequent cell death.
Case Study Example : In vitro studies on breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound .
The mechanism by which 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways related to cell growth and survival .
Structure-Activity Relationship (SAR)
The presence of the methoxy group significantly enhances the biological activity compared to other benzotriazole derivatives lacking this substitution. For example:
| Compound | Activity Level |
|---|---|
| 1H-Benzotriazole | Low |
| 1-(Phenylmethyl)-1H-benzotriazole | Moderate |
| 1-[(4-Methoxyphenyl)methyl]-1H-benzotriazole | High |
This table illustrates how structural modifications can lead to variations in biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole, and how can intermediates be optimized for yield?
- Methodological Answer : A scalable synthesis involves reacting 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole with 4-methoxybenzyl chloride under mild conditions (40–50°C). The reaction proceeds via elimination of chlorotrimethylsilane, monitored by gas chromatography–mass spectrometry (GC-MS). The product is purified by recrystallization from benzene/hexanes, achieving >90% purity. Key intermediates, such as 1-(benzotriazol-1-yl)-2-ones, can be diversified using α,β-unsaturated ketones to introduce substituents at the 2, 3, and 5 positions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and X-ray crystallography are critical for structural elucidation. For example, the 4-methoxyphenyl group’s proton signals appear as a singlet at δ 3.8 ppm (OCH₃) and multiplets at δ 6.8–7.4 ppm (aromatic protons). Density functional theory (DFT) calculations, using functionals like B3LYP with 6-31G(d,p) basis sets, predict electronic properties such as HOMO-LUMO gaps and dipole moments. Solvatochromic studies in polar solvents (e.g., DMSO, ethanol) reveal charge-transfer interactions .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Accelerated stability studies under thermal (40–60°C) and photolytic (UV light) conditions, followed by LC-MS analysis, identify degradation products (e.g., demethylation of the methoxy group). Karl Fischer titration quantifies residual water in hygroscopic samples .
Advanced Research Questions
Q. How can computational methods resolve contradictions in enzyme inhibition data for SARS-CoV-2 main protease?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) clarify conflicting inactivation results. For example, irreversible inhibition of wild-type SARS-CoV-2 main protease (PDB ID: 6LU7) involves covalent binding to the catalytic Cys145 residue. In contrast, the C145A mutant lacks this interaction, as shown by free-energy perturbation (FEP) calculations. Validate using fluorescence-based enzymatic assays with FRET substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) .
Q. What strategies address regioselectivity challenges in synthesizing benzotriazole derivatives with diverse substituents?
- Methodological Answer : Regioselective functionalization is achieved via microwave-assisted Huisgen cycloaddition using Cu(I) catalysts. For example, azide-alkyne "click" chemistry introduces triazole moieties at the benzotriazole N1 position. Computational prediction of Fukui indices (electrophilic/nucleophilic reactivity) guides substituent placement. Reaction progress is monitored by thin-layer chromatography (TLC) with iodine visualization .
Q. How do solvent effects and substituent electronic properties influence the compound’s photophysical behavior?
- Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) correlates solvent polarity (e.g., Kamlet-Taft parameters) with absorption/emission spectra. For instance, electron-donating groups (e.g., methoxy) redshift λmax in nonpolar solvents (cyclohexane) due to enhanced charge transfer. Experimental validation uses UV-Vis spectroscopy and fluorescence quantum yield measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
